molecular formula C14H19BF2O3 B13484459 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13484459
M. Wt: 284.11 g/mol
InChI Key: AJGWADXQVQPTHF-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a difluoromethylating agent under controlled conditions. This reaction often requires the use of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced difluoromethylating reagents and catalysts can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxaborolane ring can act as a Lewis acid, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Trifluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-(Fluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .

Properties

Molecular Formula

C14H19BF2O3

Molecular Weight

284.11 g/mol

IUPAC Name

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(18-5)8-10(11)12(16)17/h6-8,12H,1-5H3

InChI Key

AJGWADXQVQPTHF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)F

Origin of Product

United States

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